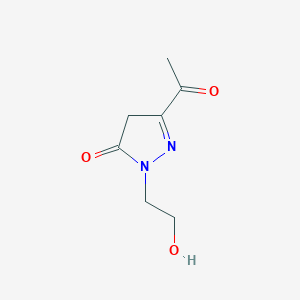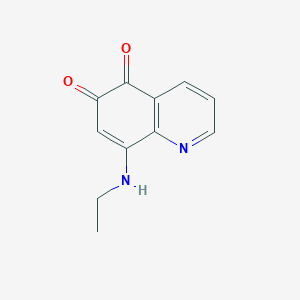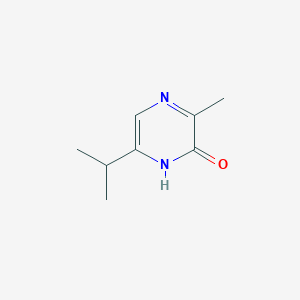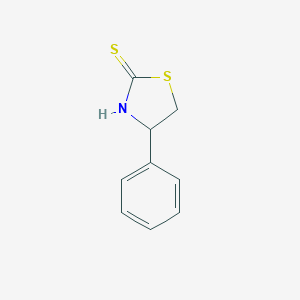
4-Phenyl-1,3-thiazolidine-2-thione
Vue d'ensemble
Description
4-Phenyl-1,3-thiazolidine-2-thione (PTT) is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a member of the thiazolidine family and has been found to exhibit a wide range of activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In
Applications De Recherche Scientifique
4-Phenyl-1,3-thiazolidine-2-thione has been extensively studied for its various scientific research applications. It has been found to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes.
In addition, 4-Phenyl-1,3-thiazolidine-2-thione has been found to have anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Mécanisme D'action
4-Phenyl-1,3-thiazolidine-2-thione exerts its various effects through multiple mechanisms of action. It has been found to activate the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. 4-Phenyl-1,3-thiazolidine-2-thione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Furthermore, 4-Phenyl-1,3-thiazolidine-2-thione has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway. It has also been shown to protect neurons by reducing oxidative stress and inhibiting the activation of microglia.
Effets Biochimiques Et Physiologiques
4-Phenyl-1,3-thiazolidine-2-thione has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-Phenyl-1,3-thiazolidine-2-thione has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
In addition, 4-Phenyl-1,3-thiazolidine-2-thione has been found to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been shown to protect neurons by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Phenyl-1,3-thiazolidine-2-thione in lab experiments is its relatively low cost and easy synthesis method. 4-Phenyl-1,3-thiazolidine-2-thione is also stable under normal laboratory conditions and can be stored for long periods of time.
However, one of the limitations of using 4-Phenyl-1,3-thiazolidine-2-thione is its low solubility in water, which can make it difficult to use in certain experiments. In addition, 4-Phenyl-1,3-thiazolidine-2-thione has been found to be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are many future directions for the research of 4-Phenyl-1,3-thiazolidine-2-thione. One potential direction is the development of more effective synthesis methods for 4-Phenyl-1,3-thiazolidine-2-thione that can increase the yield and purity of the compound. Another direction is the investigation of the potential of 4-Phenyl-1,3-thiazolidine-2-thione as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Furthermore, the exploration of the mechanisms of action of 4-Phenyl-1,3-thiazolidine-2-thione can lead to the development of more targeted therapies that can maximize its beneficial effects while minimizing its toxicity. Overall, the continued research of 4-Phenyl-1,3-thiazolidine-2-thione has the potential to lead to the development of novel therapeutic agents that can improve human health and well-being.
Méthodes De Synthèse
The synthesis of 4-Phenyl-1,3-thiazolidine-2-thione involves the reaction of phenacyl bromide with thiourea in the presence of sodium hydroxide. The reaction takes place in ethanol and is carried out under reflux conditions. The resulting product is then purified by recrystallization from ethanol. The yield of 4-Phenyl-1,3-thiazolidine-2-thione obtained from this method is typically around 70%.
Propriétés
IUPAC Name |
4-phenyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXSISKCCADMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542858 | |
| Record name | 4-Phenyl-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,3-thiazolidine-2-thione | |
CAS RN |
1908-90-3 | |
| Record name | 4-Phenyl-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
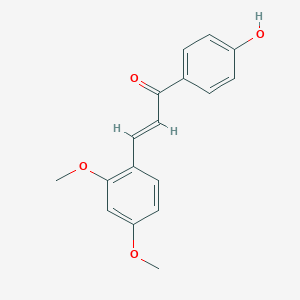
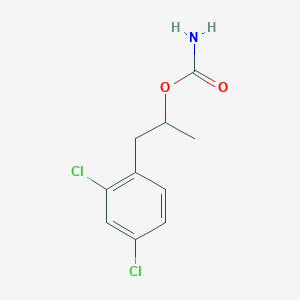

![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
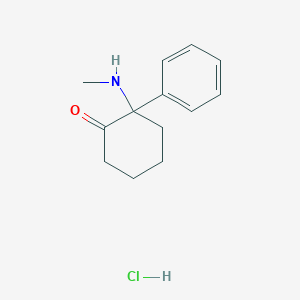

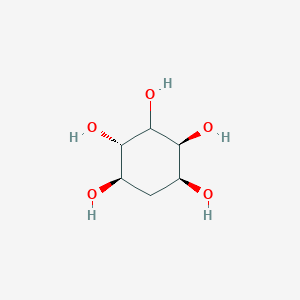
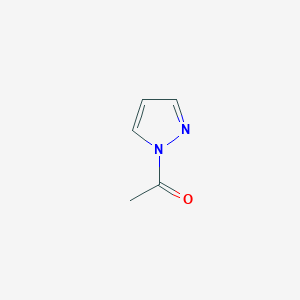
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)

